![molecular formula C21H28O5 B13422633 2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is an organic compound that features a benzene ring substituted with methoxyethyl groups and a hydroxy-propandiyldioxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] typically involves the reaction of 2-methoxyethylbenzene with a suitable diol under acidic or basic conditions to form the hydroxy-propandiyldioxy linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Catalysts may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy-propandiyldioxy linkage and methoxyethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-ethoxyethyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methylpropyl)benzene]
- 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-chloroethyl)benzene]
Uniqueness
2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is unique due to its specific substitution pattern and the presence of both methoxyethyl groups and a hydroxy-propandiyldioxy linkage. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
1,3-bis[2-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-7-3-5-9-20(17)25-15-19(22)16-26-21-10-6-4-8-18(21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
InChI 键 |
KFFSXJNEVRMGNS-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC=CC=C1OCC(COC2=CC=CC=C2CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



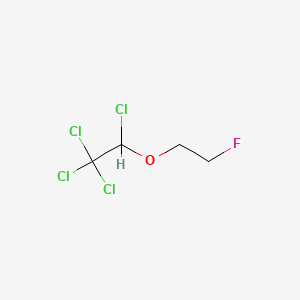
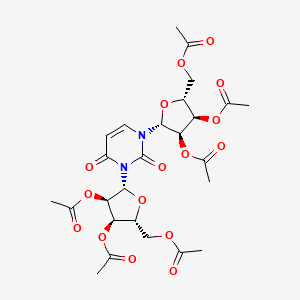
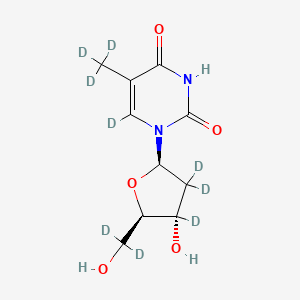
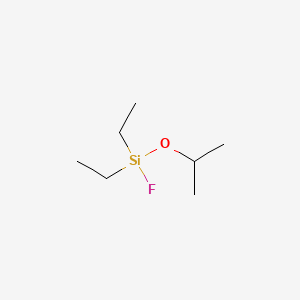
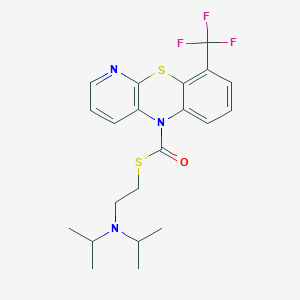




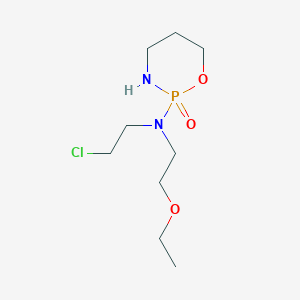

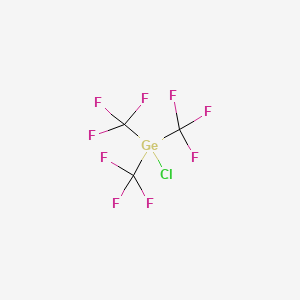
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
